molecular formula C11H15NO B1266730 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol CAS No. 88014-15-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Cat. No. B1266730
CAS RN: 88014-15-7
M. Wt: 177.24 g/mol
InChI Key: WLRXAYDWKJAYPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves multifaceted chemical strategies. For example, the synthesis of dihydroquinazolin-4(1H)-one derivatives, which are structurally related, can be achieved via a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (Niknam, Jafarpour, & Niknam, 2011). Similarly, methods have been developed for the one-step synthesis of substituted dihydro- and tetrahydroisoquinolines, showcasing the versatility of propargylic alcohols in intramolecular reactions facilitated by metal catalysts (Huang, Shen, Wang, & Zhou, 2008).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their chemical behavior and interaction. While specific analyses of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol are not provided, related research indicates the importance of the dihydroisoquinoline scaffold in facilitating various chemical transformations, contributing to the understanding of its molecular interactions and reactivity patterns.

Chemical Reactions and Properties

Isoquinoline derivatives engage in a range of chemical reactions. For example, they can undergo oxidative coupling or react through intramolecular Friedel-Crafts reactions, as demonstrated in the synthesis of various complex structures (Chauhan, Ravi, Kant, & Yadav, 2017). These reactions underscore the reactivity of the isoquinoline nucleus and its utility in organic synthesis.

Scientific Research Applications

Synthesis and Anticancer Potential

A significant application of derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is in the synthesis of compounds with potential anticancer properties. Saleh et al. (2020) explored the synthesis of novel annulated dihydroisoquinoline heterocycles and assessed their cytotoxicity against various cancer cell lines, including breast, liver, and colorectal carcinomas. The study found these compounds showed promising results in in vitro antitumor screening, comparable to the standard anticancer drug doxorubicin (Saleh et al., 2020).

Synthesis and Cytotoxicity of Spirooxindoles

The synthesis of dispirooxindoles from derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol through a three-component reaction was studied by Huang et al. (2018). They explored their cytotoxicity against breast and liver cancer cells, indicating the potential of these compounds as lead compounds for medicinal applications (Huang et al., 2018).

Electrochemical Properties in Phthalocyanine Derivatives

A study by Aktaş et al. (2013) focused on the synthesis and characterization of phthalocyanine derivatives containing 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol. These compounds exhibited significant electrochemical and spectroelectrochemical properties, suggesting their potential application in electronic materials (Aktaş et al., 2013).

Synthesis and Antimicrobial Activity

Ansari and Khan (2017) investigated the synthesis and antimicrobial activity of quinoline-pyrazoline-based coumarinyl thiazole derivatives, which included 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol. The compounds demonstrated notable antimicrobial activity, highlighting their potential as antimicrobial agents (Ansari & Khan, 2017).

Catalytic Synthesis of Dihydroquinazolinones

Niknam et al. (2011) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a catalyst, a process involving the use of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol. This method highlights the compound's role in facilitating efficient synthesis reactions (Niknam et al., 2011).

Psychotropic and Anti-Inflammatory Activities

Zablotskaya et al. (2013) synthesized new derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. The study found these compounds to have sedative effects, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines (Zablotskaya et al., 2013).

Photoreactions in Ethanol

Research by Steiner and Ulrich (1989) included studies on the magnetic field effects in chemical kinetics, specifically mentioning photoreactions of quinoline and isoquinoline derivatives in ethanol, which are relevant to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol (Steiner & Ulrich, 1989).

Future Directions

The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXAYDWKJAYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289097
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

CAS RN

88014-15-7
Record name 88014-15-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethanol (31A) is prepared from 1,2,3,4-tetrahydro-isoquinoline as described for 28A.
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